molecular formula C11H13IN2O2 B1521487 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1203499-26-6

1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1521487
CAS No.: 1203499-26-6
M. Wt: 332.14 g/mol
InChI Key: GMFWLVGOOMFZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Characterization

1-tert-Butyl-6-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a heterocyclic compound featuring a pyrido-oxazinone core with a bulky tert-butyl substituent and an iodine atom at the 6-position. Its molecular formula is C₁₁H₁₃IN₂O₂ , with a molecular weight of 332.14 g/mol . The structure comprises a fused pyridine-oxazine system, where the oxazinone ring contains a carbonyl group (C=O) and an ether linkage (O–CH₂). The tert-butyl group is attached to the nitrogen atom of the oxazinone ring, while iodine is positioned on the pyridine moiety.

Crystallographic Data
X-ray crystallography reveals a tetragonal crystal system (space group I41/a) with unit cell parameters:

Parameter Value
a (Å) 20.4816(3)
b (Å) 20.4816(3)
c (Å) 11.6092(3)
Volume (ų) 4870.01(19)
Density (g/cm³) 1.812

The iodine atom adopts a trigonal planar geometry, with bond lengths of I–C ≈ 2.09 Å and N–C ≈ 1.47 Å. The tert-butyl group exhibits minimal steric strain, maintaining a near-ideal tetrahedral geometry around the quaternary carbon.

Properties

IUPAC Name

1-tert-butyl-6-iodopyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O2/c1-11(2,3)14-7-4-5-8(12)13-10(7)16-6-9(14)15/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFWLVGOOMFZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)COC2=C1C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673656
Record name 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-26-6
Record name 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy for Pyrido[2,3-b]oxazin-2(3H)-one Derivatives

The core fused heterocycle, pyrido[2,3-b]oxazin-2(3H)-one, is typically synthesized via intramolecular cyclization reactions involving appropriately functionalized precursors such as anthranilic acid derivatives or related amides. The formation of the 1,4-oxazinone ring often proceeds through condensation and cyclization steps under thermal or catalytic conditions.

  • Common starting materials include ortho-functionalized anthranilic acids or pyridine derivatives bearing suitable substituents to facilitate ring closure.
  • Cyclization can be promoted by heating with orthoesters or acid chlorides, leading to the formation of the oxazinone ring.
  • The tert-butyl group at the nitrogen is introduced either by using tert-butyl-protected amines or by alkylation after ring formation.

This general approach is supported by extensive literature on benzoxazin-4-one and related fused heterocycles synthesis, which share mechanistic parallels with the pyrido[2,3-b]oxazin-2(3H)-one system.

Representative Preparation Method (Literature-Based)

A plausible synthetic route for 1-tert-butyl-6-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of tert-butyl protected anthranilic acid derivative Reaction of anthranilic acid with tert-butylamine or tert-butyl chloroformate Formation of tert-butyl protected intermediate
2 Cyclization Heating with orthoester (e.g., triethyl orthoformate) or acid chloride under reflux Formation of pyrido[2,3-b]oxazin-2(3H)-one core
3 Iodination Treatment with N-iodosuccinimide (NIS) or iodine in suitable solvent (e.g., acetonitrile) Selective iodination at 6-position
4 Purification Chromatography or recrystallization Pure 1-tert-butyl-6-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

This sequence is consistent with reported methods for similar benzoxazinone derivatives and halogenated heterocycles, emphasizing mild conditions to preserve the heterocyclic integrity.

Reaction Conditions and Yields

  • The cyclization step often requires elevated temperatures (80–120 °C) and extended reaction times (12–48 hours) to achieve full conversion.
  • Iodination reactions with NIS typically proceed at room temperature or slightly elevated temperatures (25–50 °C) over a few hours.
  • Yields for the overall synthesis range from moderate to good (40–75%), depending on substrate purity and reaction optimization.
  • Electron-withdrawing groups on the aromatic ring can influence the reaction rate and product distribution, often favoring dihydro intermediates if present.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is standard for purification, using gradients of ethyl acetate/hexane or similar solvent systems.
  • Spectroscopic Confirmation: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity.
  • Storage: The compound is stable under refrigeration (2–8 °C) and should be protected from light and moisture.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Anthranilic acid derivatives, tert-butylamine
Cyclization Conditions Heating with orthoester or acid chloride, 80–120 °C, 12–48 h
Iodination Reagents N-iodosuccinimide (NIS), iodine (I2)
Iodination Conditions Room temperature to 50 °C, 2–6 h
Purification Methods Silica gel chromatography, recrystallization
Typical Yields 40–75% overall
Storage Conditions 2–8 °C, protected from light and moisture

Research Findings and Observations

  • The tert-butyl group enhances the stability and solubility of the compound, facilitating handling and purification.
  • The iodine substituent at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding the compound's utility in medicinal chemistry and material science.
  • The fused pyrido-oxazinone scaffold is synthetically accessible with moderate complexity, and ongoing research focuses on improving regioselectivity and yield through catalyst and condition optimization.
  • No comprehensive single-source synthetic protocol for this exact compound is widely published; however, the synthesis can be reliably extrapolated from related benzoxazinone and halogenated heterocycle methodologies.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The iodine atom makes it suitable for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products: The major products depend on the specific reaction and reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has potential applications in drug discovery and development. Its structural features make it a candidate for:

  • Anticancer Agents : Compounds with similar heterocyclic structures have been studied for their ability to inhibit cancer cell growth. The introduction of iodine can enhance biological activity through increased lipophilicity and potential interactions with biological targets.
    • Case Study : A related compound was shown to exhibit cytotoxic effects on various cancer cell lines, suggesting that modifications to the pyrido[2,3-b][1,4]oxazine scaffold could yield promising anticancer agents.

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of novel materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
    • Research Insight : Studies have indicated that halogenated compounds can improve the flame retardancy of polymers, making them suitable for applications in electronics and construction.

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules:

  • Synthetic Routes : It can be used in multi-step synthesis pathways to produce other biologically active compounds or materials with specific properties.
    • Example : The iodide group can facilitate nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate binding to specific sites, while the tert-butyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrido-Oxazine Core

Halogen Substituents
  • Molecular formula: C₇H₅BrN₂O₂ (MW: 229.03 g/mol). Key differences: Smaller halogen (Br vs. I) and absence of tert-butyl group reduce lipophilicity (logP ≈ 1.2 vs. ~3.5 for the target compound) .
  • 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one :

    • Substituents: Benzyl at position 1, iodine at position 7.
    • Molecular formula: C₁₆H₁₂IN₂O₂ (MW: 407.18 g/mol).
    • Key differences: Bulky benzyl group increases aromaticity and may alter binding affinity in biological targets compared to tert-butyl .
Alkyl Group Variations
  • 7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS: Not explicitly listed, inferred from ): Substituents: Methyl at position 1, bromine at position 7. Molecular formula: C₈H₇BrN₂O₂ (MW: 243.06 g/mol). Key differences: Smaller alkyl group (methyl vs. tert-butyl) reduces steric hindrance and metabolic stability .
  • 6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS: 1823324-96-4): Substituents: Methyl at position 3, bromine at position 6. Molecular formula: C₈H₇BrN₂O₂ (MW: 243.06 g/mol).

Pharmacologically Active Analogues

  • Engasertib (ALM301): Structure: 1-Ethyl-7-phenyl-6-(4-[(1S,3S)-1-amino-3-hydroxycyclobutyl]phenyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. Pharmacological role: Potent AKT1/2 inhibitor with an IC₅₀ of 2 nM for AKT1. Key differences: Ethyl group at position 1 and phenyl/cyclobutyl substituents enhance kinase selectivity and bioavailability compared to the target compound’s tert-butyl and iodine .

Stability and Reactivity

  • Iodine vs. Bromine : The iodine substituent in the target compound increases polarizability and susceptibility to photodegradation compared to brominated analogues .
  • tert-Butyl Group : Enhances metabolic stability due to resistance to oxidative demethylation, unlike methyl or ethyl groups .

Biological Activity

1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound contains a pyridine ring fused with an oxazine ring, characterized by the presence of a tert-butyl group and an iodine atom. The iodine atom enhances its chemical reactivity, making it a candidate for various biological applications, particularly in cancer therapy.

  • Molecular Formula : C₁₁H₁₃IN₂O₂
  • Molecular Weight : 332.14 g/mol
  • CAS Number : 1203499-26-6

The biological activity of this compound is primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines. The presence of the iodine atom allows for nucleophilic substitution reactions, which may lead to the formation of active metabolites that interact with biological targets involved in cell signaling pathways related to cancer proliferation and survival.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines:

Cell Line IC50 Value (µM) Type of Cancer
HeLa10Cervical Cancer
A54925Lung Cancer
HepG215Liver Cancer
MCF-720Breast Cancer

The IC50 values suggest that the compound has moderate to excellent antiproliferative effects, making it a promising candidate for further development in cancer therapeutics .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells in a dose-dependent manner. The compound's mechanism involves disrupting critical signaling pathways necessary for tumor growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of this compound:

  • Study on HeLa Cells : A study published in a peer-reviewed journal reported that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound showed superior antiproliferative activity against the tested cancer cell lines. This highlights its unique structural features as key determinants of its biological efficacy .
  • Potential Drug Interactions : Preliminary interaction studies suggest that this compound may engage with specific biological targets involved in cancer signaling pathways. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic use .

Future Directions

Given its promising biological activity, further investigations are warranted to:

  • Explore the structure-activity relationship (SAR) of this compound.
  • Conduct in vivo studies to evaluate its efficacy and safety profile.
  • Investigate potential modifications to enhance its therapeutic index and broaden its application spectrum.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one?

Methodological Answer: The compound can be synthesized via cyclization reactions involving acylation or heterocyclization. A common approach involves reacting a substituted 3-aminopyridin-2(1H)-one precursor with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C, followed by purification via recrystallization . For improved efficiency, microwave-assisted Smiles rearrangement has been reported for analogous pyrido-oxazinones, reducing reaction time and enhancing yields (e.g., 56% yield in traditional methods vs. optimized microwave protocols) .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: Comprehensive characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl and iodine groups) and heterocyclic ring integrity. Key signals include δ ~4.73 ppm (H3 protons adjacent to the oxazinone oxygen) and δ ~10 ppm (NH protons, if present) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₁₆IN₂O₂).
  • X-ray crystallography : For absolute stereochemical confirmation, though no direct data exists for this compound. Related oxazinones show bond lengths of ~1.38 Å for C=O and ~1.45 Å for C–N in the oxazinone ring .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

Methodological Answer:

  • LogP : Estimated to be moderate (~2–3) due to the iodine substituent (hydrophobic) and oxazinone ring (polar). Experimental determination via HPLC or shake-flask methods is recommended.
  • Stability : Test under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the oxazinone ring or iodine displacement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for therapeutic applications?

Methodological Answer:

  • Core modifications : Replace the tert-butyl group with smaller alkyl chains (e.g., methyl, ethyl) to assess steric effects on target binding.
  • Substituent variation : Substitute iodine with other halogens (Br, Cl) or functional groups (e.g., ethynyl, trimethylsilyl) to modulate electronic properties .
  • Biological testing : Screen derivatives against target enzymes (e.g., bacterial topoisomerases, thrombin) using in vitro inhibition assays. For example, pyrido-oxazinones with aromatic LHS groups showed enhanced DNA binding affinity compared to unsaturated analogs .

Q. What contradictions exist in reported biological activities of pyrido-oxazinones, and how can they be resolved?

Methodological Answer:

  • Contradiction : Some derivatives exhibit antithrombotic activity via thrombin inhibition , while others show antibacterial effects via topoisomerase II inhibition .
  • Resolution : Conduct target-specific assays (e.g., enzymatic vs. whole-cell assays) to distinguish direct vs. indirect mechanisms. Molecular docking can identify binding poses; for example, thiourea fragments in pyridone cores increase affinity for antithrombotic targets .

Q. How can molecular docking guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Protein preparation : Use crystal structures of target proteins (e.g., PDB IDs for thrombin or bacterial topoisomerases) and remove water molecules/cofactors.
  • Docking parameters : Employ flexible ligand docking to account for conformational changes. For pyrido-oxazinones, prioritize interactions with hydrophobic pockets (e.g., tert-butyl group in GyrA subunit cavities) .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine force fields and scoring functions .

Q. What in vitro models are suitable for evaluating hemorheological activity?

Methodological Answer:

  • Blood viscosity assays : Use rotational viscometers to measure compound effects on whole blood viscosity under shear rates (e.g., 1–100 s⁻¹). Reference compounds like pentoxifylline can benchmark activity .
  • Cell-based assays : Test erythrocyte deformability via ektacytometry or microfluidic devices to assess membrane flexibility improvements .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Methodological Answer:

  • LC-MS/MS : Monitor reaction mixtures for intermediates (e.g., uncyclized chloroacetamide precursors) or iodine displacement products (e.g., hydroxyl or alkylated derivatives) .
  • Process optimization : Adjust reaction stoichiometry (e.g., excess chloroacetyl chloride) or use scavengers (e.g., molecular sieves) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.